4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

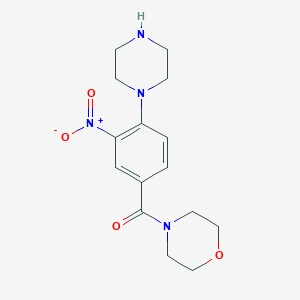

“4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine” is a chemical compound with the molecular formula C15H20N4O4 . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine” consists of a piperazine ring attached to a benzoyl group and a morpholine ring. The benzoyl group is substituted with a nitro group .Scientific Research Applications

Leishmanicidal Activity

Research shows that compounds related to 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine demonstrate significant leishmanicidal activity. A study by Foroumadi et al. (2005) synthesized a series of compounds structurally related to it, revealing strong leishmanicidal effects against Leishmania major, surpassing the reference drug pentostam in effectiveness (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

Dye Production for Synthetic-Polymer Fibres

The synthesis of derivatives of 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine has applications in the dye industry. Peters and Bide (1985) reported the condensation of similar compounds to produce dyes for synthetic-polymer fibers, demonstrating a range of coloration and fastness properties (Peters & Bide, 1985).

Antimicrobial Properties

These compounds have also shown promise in antimicrobial applications. Bektaş et al. (2007) synthesized derivatives and evaluated their antimicrobial activities, finding some compounds possessing good to moderate activity against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Kinetics and Mechanism Studies

These compounds are also used in studying reaction kinetics and mechanisms. Castro et al. (2001) investigated the reactions of similar compounds with secondary alicyclic amines, providing insights into reaction kinetics and mechanisms (Castro, Leandro, Quesieh, & Santos, 2001).

Synthesis of N-Heterocycles

Matlock et al. (2015) explored the synthesis of N-heterocycles, including morpholines and piperazines, using derivatives of 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine, which is crucial in the development of various biologically active compounds (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).

Spirocyclic Nitroxides Synthesis

In the field of chemistry and biochemical applications, Zaytseva and Mazhukin (2021) highlighted the synthesis and usage of spirocyclic nitroxides, where derivatives similar to 4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine play a significant role (Zaytseva & Mazhukin, 2021).

properties

IUPAC Name |

morpholin-4-yl-(3-nitro-4-piperazin-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c20-15(18-7-9-23-10-8-18)12-1-2-13(14(11-12)19(21)22)17-5-3-16-4-6-17/h1-2,11,16H,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQKRKODRQRDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitro-4-piperazin-1-ylbenzoyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenoxy)methyl]benzohydrazide](/img/structure/B2970217.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2970219.png)

![2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide](/img/structure/B2970225.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)

![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)